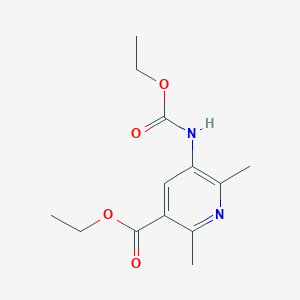

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate

Description

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with 2,6-dimethyl groups and a 5-position ethoxycarbonylamino moiety. The ethoxycarbonylamino group may enhance metabolic stability compared to primary amines, as seen in related compounds . The dimethyl substituents on the pyridine ring likely influence steric and electronic properties, affecting solubility and receptor binding .

Properties

IUPAC Name |

ethyl 5-(ethoxycarbonylamino)-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-18-12(16)10-7-11(9(4)14-8(10)3)15-13(17)19-6-2/h7H,5-6H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZZUSCOZCYYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate typically involves multi-step organic reactions. One common method involves the esterification of 5-amino-2,6-dimethylnicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()

Structural Differences :

- Core: Pent-2-ynoate (linear alkyne backbone) vs. nicotinate (pyridine ring).

- Substituents: Diphenyl and ethoxycarbonyloxy groups vs. dimethyl and ethoxycarbonylamino groups.

- Functional Groups: The ethoxycarbonyloxy group (ester-linked) contrasts with the ethoxycarbonylamino group (amide-linked), impacting reactivity and stability.

Physicochemical Properties :

- Crystal Structure: The pent-ynoate derivative crystallizes in a triclinic system (space group P1) with unit cell parameters a = 9.9461 Å, b = 12.1510 Å, c = 16.8171 Å . Such data are critical for understanding packing efficiency and solubility, which are unreported for the target compound.

Implications :

Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate ()

Structural Similarities :

- Core : Shared 2,6-dimethylnicotinate backbone.

- Substituent: A triazolothiadiazole-furan group replaces the ethoxycarbonylamino moiety.

Thienopyrimidine and Thiophene Derivatives ()

Core Heterocycle :

- Thiophene () or thienopyrimidine () vs. pyridine in the target compound.

Functional Groups :

- Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate () includes electron-withdrawing nitro and difluorobenzyl groups, enhancing electrophilicity for nucleophilic targeting .

Pharmacological Relevance :

- Thienopyrimidines exhibit anti-GnRH activity due to their ability to mimic peptide structures while offering superior oral absorption and lower toxicity . The target compound’s pyridine core may lack this specificity but could be optimized for other receptor targets.

Metabolic Stability: Insights from WR 238605 ()

Metabolic Pathways :

- WR 238605, an 8-aminoquinoline, undergoes rapid oxidative deamination and N-dealkylation, necessitating ethyl chloroformate stabilization of metabolites .

- The ethoxycarbonylamino group in the target compound likely resists such oxidation, improving metabolic stability.

Design Implications :

- Substituting primary amines with ethoxycarbonyl derivatives is a strategic approach to prolong half-life, as demonstrated in WR 238605’s analogs .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate is a compound belonging to the class of nicotinates, characterized by an ethyl ester group and an ethoxycarbonylamino group attached to a nicotinate core. Its molecular structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula of this compound is , and its molecular weight is approximately 262.31 g/mol. The structure features:

- An ethoxycarbonylamino group

- Two methyl groups at the 2 and 6 positions of the nicotinate ring

- An ethyl ester functional group

This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Ongoing research aims to elucidate the precise pathways involved in its action.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The exact pathways remain under investigation.

In Vitro Studies

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

These findings indicate a promising potential for this compound as an anticancer agent.

In Vivo Studies

In vivo studies using animal models have provided additional insights into the biological activity of this compound:

- Antitumor Efficacy : In a mouse model of breast cancer, treatment with the compound significantly reduced tumor size compared to controls.

- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the study period.

Comparison with Similar Compounds

This compound can be compared to other related compounds in terms of biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ethyl Nicotinate | Moderate | Low |

| Methyl 2,6-Dimethylnicotinate | Low | Moderate |

| Ethyl 5-Amino-2,6-Dimethylnicotinate | High | High |

This comparison highlights the unique profile of this compound in both antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.